molecular formula C16H13BrN4O2S B2359258 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide CAS No. 133764-46-2

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No. B2359258
CAS RN: 133764-46-2
M. Wt: 405.27
InChI Key: JVOXCUAUJYVIRU-UHFFFAOYSA-N
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Description

“2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide” is a chemical compound with the CAS Number 133764-46-2. It has a molecular weight of 405.27 and its molecular formula is C16H13BrN4O2S .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 405.27 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .

Scientific Research Applications

Material Science

The compound’s molecular framework could be utilized in material science, particularly in the development of organic semiconductors. Its potential electronic properties might be harnessed for creating components in optoelectronic devices.

Each of these applications would require rigorous experimental validation to determine the compound’s suitability and efficacy. The compound’s role in these fields is hypothetical and based on its structural features and the known activities of similar compounds .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s possible that the mechanism of action could be determined through further experimental studies .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c17-10-5-7-11(8-6-10)21-15(23)12-3-1-2-4-13(12)19-16(21)24-9-14(22)20-18/h1-8H,9,18H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOXCUAUJYVIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NN)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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